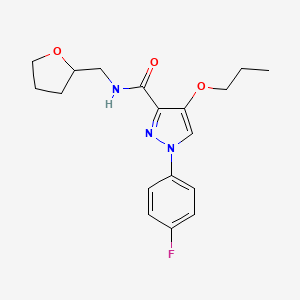![molecular formula C14H22N4O2 B2744743 tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1365937-68-3](/img/structure/B2744743.png)
tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate” is a chemical compound with the CAS Number: 1365937-68-3 . It has a molecular weight of 278.350 .
Molecular Structure Analysis
The molecular formula of this compound is C14H22N4O2 . It consists of a pyrimidine ring attached to a pyrrolidine ring via a carbamate linkage, which is further substituted with a tert-butyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 452.1±45.0 °C at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Application in Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) involved the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. One of the compounds, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, exhibited significant in vitro potency and was active as an anti-inflammatory agent in animal models. This compound was further optimized by modifying the pyrimidine core, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Role in Synthesis of Protected β-d-2-deoxyribosylamine
Ober et al. (2004) described the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's crystal structure affirmed the relative substitution of the cyclopentane ring, crucial for the synthesis of β-2-deoxyribosylamine analogues (Ober et al., 2004).
Use in Synthesis of N-substituted Pyrrolidin-3-ylmethanamine
Geng Min (2010) reported an efficient process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester. These compounds are vital drug intermediates, and the process was noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).
Photoredox-Catalyzed Amination Applications
Wang et al. (2022) introduced a photoredox-catalyzed amination method using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a new pathway for synthesizing a range of 3-aminochromones. This method offers a versatile approach for creating diverse amino pyrimidines, enhancing the applications of photocatalyzed protocols (Wang et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-10-7-12(16-9-15-10)18-6-5-11(8-18)17-13(19)20-14(2,3)4/h7,9,11H,5-6,8H2,1-4H3,(H,17,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGSZUCPQDMCKC-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=N1)N2CC[C@H](C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(3R)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

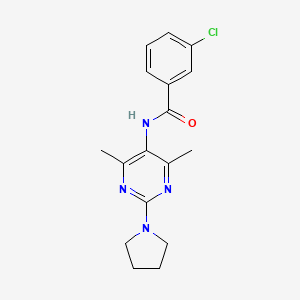
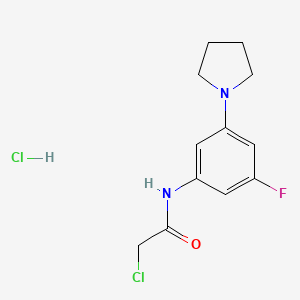
![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)
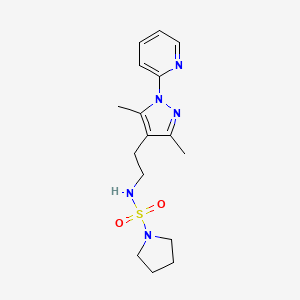

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B2744675.png)
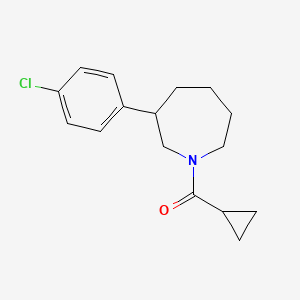
![Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B2744680.png)

